

Technical Support Center: (R)-4-Boc-3-Morpholineacetic Acid

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Compound of Interest

Compound Name: (R)-4-Boc-3-Morpholineacetic acid

Cat. No.: B152218

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This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and utilization of **(R)-4-Boc-3-Morpholineacetic acid** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **(R)-4-Boc-3-Morpholineacetic acid**?

A1: To ensure the stability and integrity of **(R)-4-Boc-3-Morpholineacetic acid**, it should be stored in a cool, dry, and well-ventilated place.^[1] Keep the container tightly sealed to prevent moisture ingress. For long-term storage, refrigeration at 2-8°C is recommended.

Q2: What personal protective equipment (PPE) should be used when handling this compound?

A2: Standard laboratory PPE should be worn, including safety glasses, gloves, and a lab coat. If there is a risk of generating dust, a NIOSH-approved respirator is recommended. Ensure adequate ventilation in the handling area.

Q3: In which solvents is **(R)-4-Boc-3-Morpholineacetic acid** soluble?

A3: While specific quantitative solubility data is not readily available, Boc-protected amino acids are generally soluble in a range of organic solvents commonly used in peptide synthesis, such as dichloromethane (DCM), dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). Solubility in aqueous solutions is expected to be limited, particularly at neutral pH.

Q4: What are the primary applications of **(R)-4-Boc-3-Morpholineacetic acid**?

A4: **(R)-4-Boc-3-Morpholineacetic acid** is a chiral building block primarily used in pharmaceutical synthesis and drug discovery.^{[1][2]} Its morpholine scaffold is of interest in the development of therapeutics targeting the central nervous system (CNS).^{[3][4]} It is also utilized in peptide synthesis to introduce morpholine moieties into peptide chains, which can enhance stability and bioavailability.^[1]

Q5: What are the incompatible materials to avoid when working with this compound?

A5: Avoid contact with strong oxidizing agents and strong acids, as these can lead to decomposition.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of **(R)-4-Boc-3-Morpholineacetic acid** in peptide synthesis.

Problem	Potential Cause	Recommended Solution
Low Coupling Efficiency	Steric Hindrance: The bulky Boc protecting group and the morpholine ring can slow down the coupling reaction.	<ul style="list-style-type: none">- Extend Reaction Time: Increase the coupling reaction time to 4-24 hours.- Increase Reagent Concentration: Use a 2-3 fold excess of the activating agent and the amino acid.- Use a More Potent Coupling Reagent: Switch from standard carbodiimide reagents (e.g., DIC/HOBt) to a uronium-based reagent like HATU or HBTU.
Poor Solubility: The compound may not be fully dissolved in the reaction solvent.	<ul style="list-style-type: none">- Solvent Selection: Ensure the chosen solvent (e.g., DMF, NMP) is suitable for dissolving all reactants. Gentle heating may be applied if the compound is stable at elevated temperatures, but this should be done with caution to avoid side reactions.	
Incomplete Deprotection of the N-terminus: The preceding amino acid's N-terminus may not be fully deprotected, leaving no site for coupling.	<ul style="list-style-type: none">- Monitor Deprotection: Use a qualitative test like the Kaiser test to confirm the presence of a free primary amine before proceeding with the coupling step.	
Formation of Side Products during Boc Deprotection	Alkylation by Tert-butyl Cation: The tert-butyl cation generated during Boc group cleavage can alkylate sensitive residues (e.g., Trp, Met).	<ul style="list-style-type: none">- Use of Scavengers: Add scavengers such as triisopropylsilane (TIS) or thioanisole to the deprotection cocktail to trap the tert-butyl cations.

Incomplete Deprotection: Insufficient reaction time or acid strength can lead to incomplete removal of the Boc group.	- Optimize Deprotection Conditions: Ensure the use of a sufficient concentration of trifluoroacetic acid (TFA) (typically 25-50% in DCM) and an adequate reaction time (usually 30 minutes).	
Difficulty in Purification	Presence of Unreacted Starting Materials or Side Products: Incomplete reactions or the formation of byproducts can complicate the purification process.	- Reaction Monitoring: Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion.-
		Optimize Work-up: Develop an appropriate aqueous work-up procedure to remove excess reagents and water-soluble byproducts before chromatographic purification.

Data Presentation

Table 1: Physical and Storage Properties of **(R)-4-Boc-3-Morpholineacetic Acid**

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₉ NO ₅	[5]
Molecular Weight	245.27 g/mol	
Appearance	White to off-white solid/powder	[5]
Purity	≥97% (Typical)	
Short-term Storage	Room Temperature	[6]
Long-term Storage	2-8°C	[1]
InChI Key	KVXXEKIGMOEPSA-SSDOTTSWSA-N	[7]
CAS Number	761460-03-1	

Experimental Protocols

Protocol 1: General Procedure for Coupling of (R)-4-Boc-3-Morpholineacetic Acid in Solid-Phase Peptide Synthesis (SPPS)

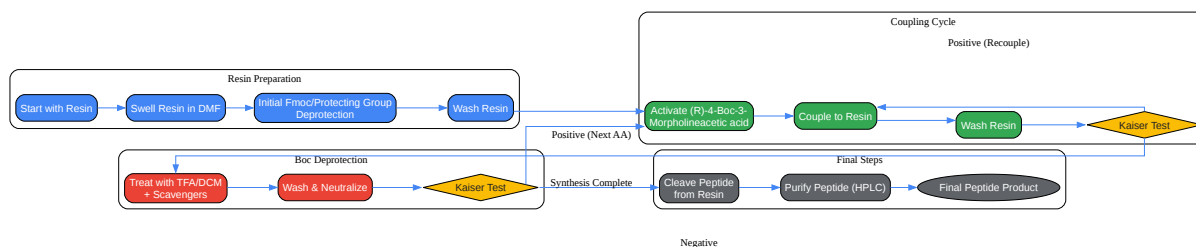
- **Resin Preparation:** Swell the resin (e.g., Rink Amide resin with a free amine) in DMF for 30 minutes. Drain the solvent.
- **Activation:** In a separate vessel, dissolve 3 equivalents of **(R)-4-Boc-3-Morpholineacetic acid**, 3 equivalents of an activating agent (e.g., HATU), and 6 equivalents of a base (e.g., DIPEA) in DMF.
- **Coupling:** Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
- **Monitoring:** Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for an additional 1-2 hours or perform a second coupling.

- **Washing:** Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally with DMF (3 times).

Protocol 2: General Procedure for Boc Deprotection

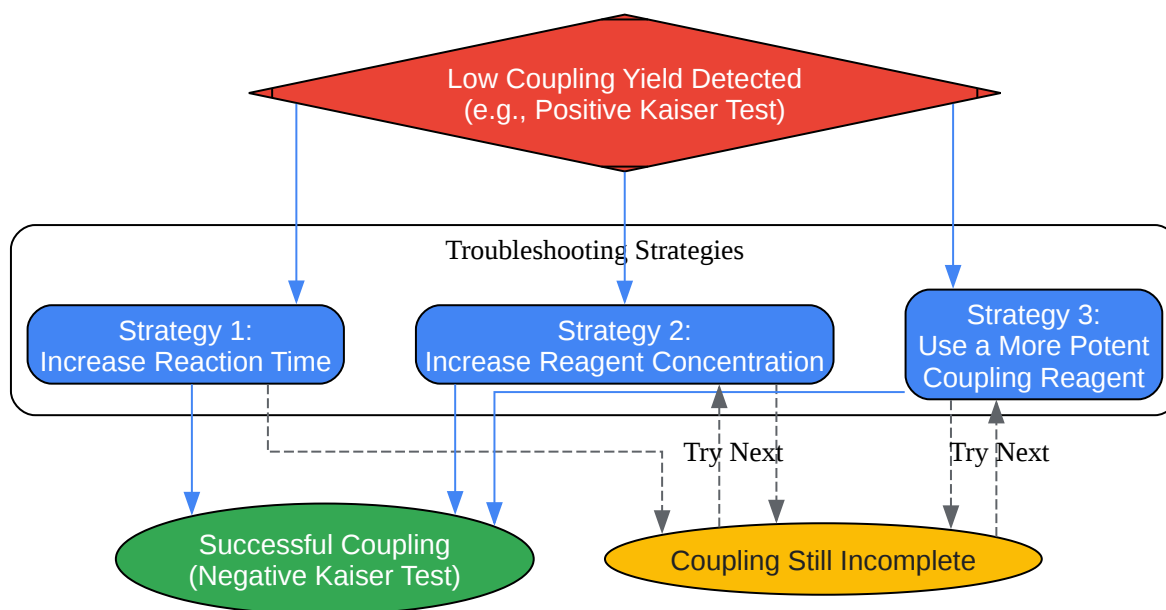
- **Resin Preparation:** Wash the peptide-resin with DCM (3 times).
- **Deprotection:** Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the resin. If the peptide contains sensitive residues, include scavengers (e.g., 2.5% triisopropylsilane, 2.5% water).
- **Reaction:** Agitate the mixture for 30 minutes at room temperature.
- **Washing:** Drain the TFA solution and wash the resin with DCM (3 times), a neutralization solution (e.g., 10% DIPEA in DMF) (2 times), and finally with DMF (3 times).
- **Confirmation:** Perform a Kaiser test to confirm the presence of the newly exposed free amine.

Mandatory Visualizations



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Caption: Workflow for Solid-Phase Peptide Synthesis using **(R)-4-Boc-3-Morpholineacetic acid**.



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Caption: Logical diagram for troubleshooting low coupling efficiency in peptide synthesis.

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